molecular formula C13H20N2O2S B8532006 1-[4-(Methylsulfonyl)benzyl]homopiperazine

1-[4-(Methylsulfonyl)benzyl]homopiperazine

Cat. No.: B8532006
M. Wt: 268.38 g/mol
InChI Key: FRQUSYQNDJTPLB-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfonyl)benzyl]homopiperazine is a useful research compound. Its molecular formula is C13H20N2O2S and its molecular weight is 268.38 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

1-[(4-methylsulfonylphenyl)methyl]-1,4-diazepane

InChI

InChI=1S/C13H20N2O2S/c1-18(16,17)13-5-3-12(4-6-13)11-15-9-2-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3

InChI Key

FRQUSYQNDJTPLB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CN2CCCNCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 120 mg of homopiperazine, 216 mg of homopiperazine dihydrochloride salt, 3 mL of ethanol was heated to 70° C. into a solution. To this solution were added sequentially 383 mg of sodium iodide and 250 mg of 4-(methylsulfonyl)benzyl bromide, followed by stirring at 70° C. for 14 hours. After the solution was cooled to room temperature, ethanol was removed under reduced pressure and 20 mL of aqueous 2N sodium hydroxide was added and the mixture was extracted with 20 mL×2 of ethyl acetate. The organic layers were combined, washed with 20 mL of aqueous saturated sodium chloride, dried over anhydrous magnesium sulfate, filtered, and concentrated to give 176 mg of 1-[4-(methylsulfonyl)benzyl]homopiperazine.
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120 mg
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reactant
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homopiperazine dihydrochloride salt
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216 mg
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3 mL
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383 mg
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250 mg
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Synthesis routes and methods III

Procedure details

To a 2-neck, 2-L round bottom flask containing anhydrous EtOH (800 mL) and equipped with a mechanical stirrer and condenser was added acetyl chloride (20.2 mL, 0.267 mol, 1.1 equiv). The solution was stirred for 0.5 h and homopiperazine (24.3 g, 0.243 mol) was added, The mixture was heated to reflux for 2 h. The reaction mixture was cooled to 25° C., 4-(methylsulfonyl)benzyl chloride (25 g, 0.122 mol, 0.5 equiv) was added and the reaction mixture heated to reflux for 16 h. The reaction mixture was cooled to 25° C. and the solvent was removed under vacuum. The residue was diluted with EtOAc (500 mL) and was washed with 2N KOH (2×500 mL). The aqueous layer was extracted with EtOAc (1×500 mL). The organic phase was combined, washed with 2N KOH (1×300 mL), dried (MgSO4) and concentrated. The crude solid was washed with hot EtOAc to yield pure desired product (8.03 g, 32.7 g theoretical, 25%) as an off-white solid, TLC R1 0.04 (10% CH3OH—CH2Cl2); 1H NMR (CDCl3, 300 MHz) δ 9.82 (br s, 1H), 7.92 (d, J=8.0 Hz, 2H), 7.60 (d, J=7.7 Hz, 2H), 3.80 (br s, 2H), 3.36 (br m, 2H), 3.07 (s, 3H), 2.93 (br s, 2H), 2.80 (br s, 2H), 2.12 (br m, 2H).
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800 mL
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20.2 mL
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24.3 g
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25 g
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Yield
25%

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